4-(Aminometil)benzoato de etilo

Descripción general

Descripción

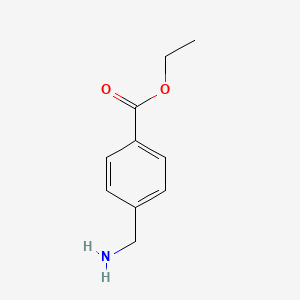

Ethyl 4-(aminomethyl)benzoate, also known as 4-aminomethyl-benzoic acid ethyl ester, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by its pale-yellow to brown sticky oil to semi-solid form . It is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 4-(aminomethyl)benzoate serves as an intermediate in the synthesis of various pharmaceuticals, particularly in developing local anesthetics and other therapeutic agents. Its structural analogs, such as benzocaine and procaine, have established applications in pain management due to their anesthetic properties .

- Local Anesthetic Development : Research indicates that derivatives of ethyl 4-(aminomethyl)benzoate exhibit significant local anesthetic effects, similar to those of well-known compounds like benzocaine .

- Antiviral Activity : Recent studies have identified 4-(aminomethyl)benzamide-based compounds, which include derivatives of ethyl 4-(aminomethyl)benzoate, as potent inhibitors of viral entry for pathogens like Ebola and Marburg viruses. These compounds demonstrate effective antiviral activity and metabolic stability, making them candidates for further therapeutic development .

Biological Studies

In biological research, ethyl 4-(aminomethyl)benzoate has been utilized to study enzyme inhibition and receptor binding dynamics. Its role as a biochemical probe helps elucidate the mechanisms of action for various biological targets.

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it valuable in pharmacological research aimed at developing new inhibitors for therapeutic purposes .

Industrial Applications

Ethyl 4-(aminomethyl)benzoate is also relevant in industrial chemistry due to its utility as a building block for synthesizing agrochemicals and other specialty chemicals.

- Agrochemical Synthesis : The compound is employed in creating herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection strategies.

Mecanismo De Acción

Target of Action

Ethyl 4-(aminomethyl)benzoate, like other local anesthetics, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion channels . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like Ethyl 4-(aminomethyl)benzoate can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-(aminomethyl)benzoate is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the depolarization of nerve cells, which is necessary for the propagation of nerve impulses . This blockage results in a loss of local sensation, providing an anesthetic effect .

Pharmacokinetics

They are often applied topically or injected directly into the tissue to ensure effective local anesthesia .

Result of Action

The primary result of Ethyl 4-(aminomethyl)benzoate’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area of application. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-(aminomethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of ethyl 4-(aminomethyl)benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitro or imino derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Ethyl 4-aminobenzoate:

Methyl 4-(aminomethyl)benzoate: Similar to ethyl 4-(aminomethyl)benzoate but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 4-(aminomethyl)benzoate is unique due to its specific combination of an aminomethyl group and an ethyl ester group. This structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in research and industry .

Actividad Biológica

Ethyl 4-(aminomethyl)benzoate, also known as 4-aminomethyl-benzoic acid ethyl ester, is an organic compound with significant biological activity. This compound, characterized by the molecular formula CHNO, has been studied for its potential applications in medicinal chemistry, particularly as a local anesthetic and antiviral agent. This article provides a comprehensive overview of its biological activities, including case studies, synthesis methods, and research findings.

Chemical Structure and Properties

Ethyl 4-(aminomethyl)benzoate features an ethyl ester group attached to a benzoic acid derivative with an amino group at the para position. This structural configuration is crucial for its biological activity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 366-84-7 |

Local Anesthetic Properties

Research indicates that ethyl 4-(aminomethyl)benzoate exhibits local anesthetic properties similar to those of procaine and lidocaine. Its mechanism of action involves the modulation of sodium channels, which are essential for nerve signal transmission. Studies have shown that modifications to the compound can enhance its efficacy while reducing toxicity, making it a candidate for pharmaceutical applications in pain management.

A comparative study highlighted that derivatives of 4-aminobenzoic acid, including ethyl 4-(aminomethyl)benzoate, were evaluated for their anesthetic effects through various tests such as surface anesthesia and block anesthesia. These compounds demonstrated significant potential in reducing pain sensitivity in animal models .

Antiviral Activity

Ethyl 4-(aminomethyl)benzoate has also been investigated for its antiviral properties. Notably, it has been utilized in the development of inhibitors targeting the hepatitis C virus (HCV) helicase. The compound's derivatives have shown promise in disrupting viral replication processes.

In a related study focusing on Ebola and Marburg viruses, a series of 4-(aminomethyl)benzamide-based compounds were synthesized, demonstrating broad-spectrum antiviral activity. These studies suggest that structural modifications of compounds similar to ethyl 4-(aminomethyl)benzoate could lead to effective antiviral agents .

Synthesis Methods

The synthesis of ethyl 4-(aminomethyl)benzoate typically involves the esterification of 4-aminomethylbenzoic acid with ethanol. Various synthetic routes have been optimized to achieve high yields and purity:

- Esterification Reaction : The reaction is conducted using acid catalysis under controlled conditions to minimize side reactions.

- Purification : Post-reaction purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Case Studies

Several case studies have documented the biological activity of ethyl 4-(aminomethyl)benzoate:

- Study on Local Anesthetic Effects : A study evaluated the anesthetic efficacy of ethyl 4-(aminomethyl)benzoate compared to established local anesthetics like tetracaine. Results indicated that it provided comparable pain relief with a favorable safety profile .

- Antiviral Research : In a study aimed at developing antiviral therapies against HCV, derivatives of ethyl 4-(aminomethyl)benzoate were synthesized and tested for their ability to inhibit viral replication in vitro. The results showed promising inhibitory effects against HCV helicase activity, indicating potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQEHGXBKFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331179 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-84-7 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.